

3-Ethyl-2,2-dimethylhexane boiling point and melting point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Ethyl-2,2-dimethylhexane**

Cat. No.: **B12652332**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **3-Ethyl-2,2-dimethylhexane**

Introduction

3-Ethyl-2,2-dimethylhexane is a saturated acyclic hydrocarbon belonging to the alkane family, specifically one of the isomers of decane.^[1] Its chemical structure consists of a hexane backbone with an ethyl group at the third carbon and two methyl groups at the second carbon. The molecular formula for **3-Ethyl-2,2-dimethylhexane** is C₁₀H₂₂.^{[2][3][4][5]} Understanding the physical properties of this compound, such as its boiling and melting points, is fundamental for its application in various fields, including as a reference compound in analytical chemistry and as a component in fuel studies. This guide provides a comprehensive overview of the boiling and melting points of **3-Ethyl-2,2-dimethylhexane**, the underlying principles governing these properties, and the experimental methodologies for their determination.

Physicochemical Properties

The physical properties of **3-Ethyl-2,2-dimethylhexane** are dictated by its molecular structure. As a non-polar molecule, its intermolecular forces are primarily weak van der Waals forces (London dispersion forces). The degree of branching in its structure influences the strength of these forces, which in turn affects its boiling and melting points.

Boiling and Melting Points

The boiling and melting points are critical physical constants that provide insights into the purity and identity of a substance.[\[6\]](#) For **3-Ethyl-2,2-dimethylhexane**, the experimentally determined values are summarized in the table below.

Property	Value	Source
Boiling Point	156.11°C	ChemicalBook [2]
159°C	Stenutz [7]	
Melting Point	-53.99°C	ChemicalBook [2]

Note: Minor discrepancies in reported values can arise from variations in experimental conditions and purity of the sample.

The boiling point of an alkane is influenced by the strength of its intermolecular forces. For isomers of decane, increased branching generally leads to a more compact, spherical shape, which reduces the surface area available for intermolecular contact. This weakening of London dispersion forces results in a lower boiling point compared to its straight-chain counterpart, n-decane.

The melting point of alkanes is affected by both intermolecular forces and how well the molecules can pack into a crystal lattice. Highly symmetrical molecules tend to have higher melting points because they can pack more efficiently into a solid structure, releasing more energy upon crystallization.

Experimental Determination of Boiling and Melting Points

The accurate determination of boiling and melting points is crucial for compound characterization.[\[6\]\[8\]\[9\]](#) The methodologies described below are designed to yield reliable and reproducible results.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[\[8\]](#) A pure crystalline solid will typically exhibit a sharp melting point range of 0.5-

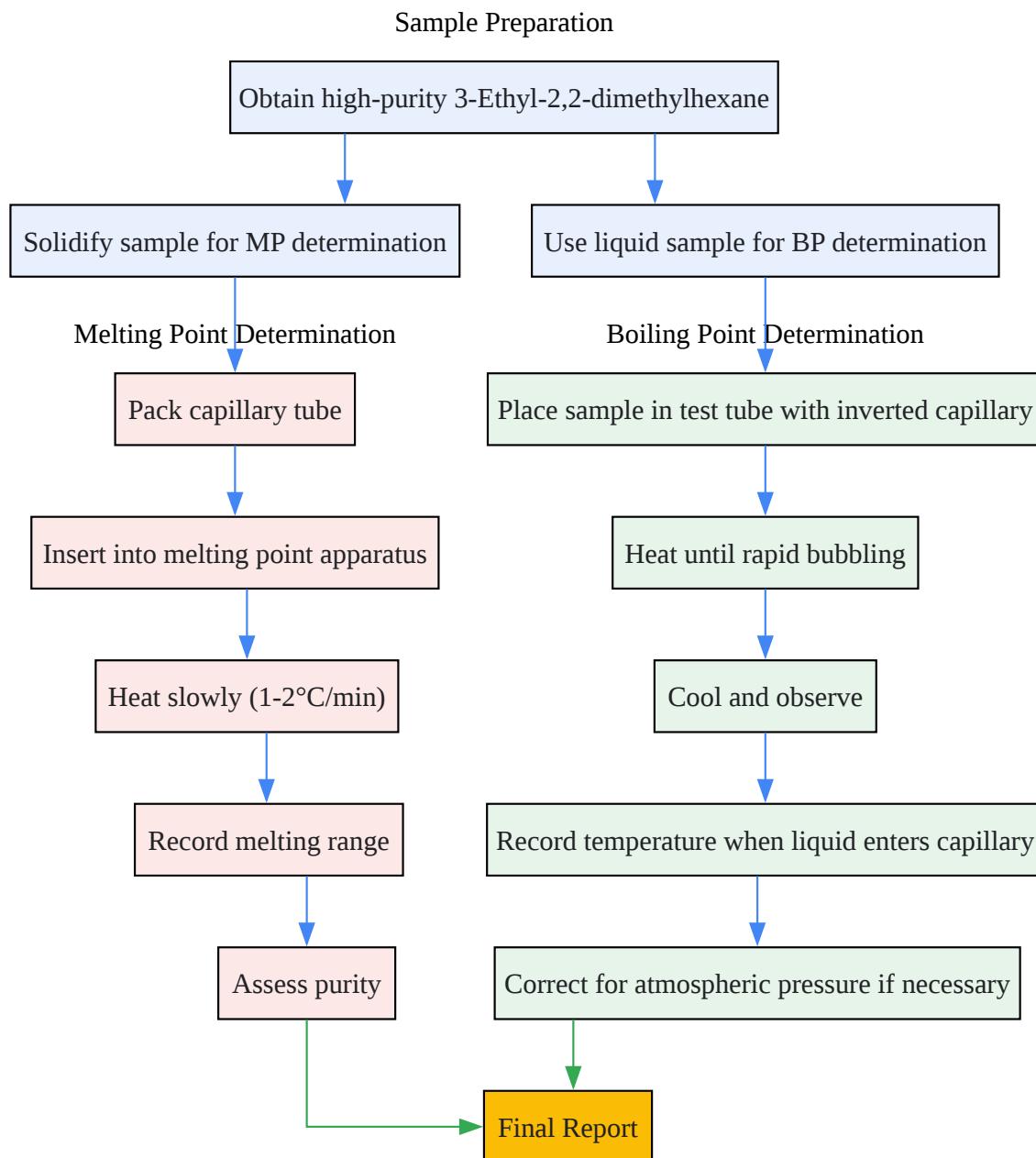
1°C.[6] Impurities will generally cause a depression in the melting point and a broadening of the melting range.[6][8]

Protocol for Melting Point Determination using a Capillary Tube Method:

- Sample Preparation: A small amount of finely powdered, dry **3-Ethyl-2,2-dimethylhexane** (in its solid state, achieved by cooling below its melting point) is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6][8]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, adjacent to a calibrated thermometer.[6]
- Heating: The sample is heated at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer. [10]
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[6][8]
- Purity Assessment: A narrow melting point range is indicative of a high-purity sample.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][9] It is important to note that the boiling point is dependent on pressure; a lower atmospheric pressure results in a lower boiling point.[6][8]


Protocol for Boiling Point Determination using the Capillary Method (Siwoloboff Method):

- Sample Preparation: A small volume (a few milliliters) of liquid **3-Ethyl-2,2-dimethylhexane** is placed in a small test tube.
- Apparatus Setup: A short piece of capillary tubing, sealed at one end, is inverted and placed into the test tube containing the sample. The test tube is then attached to a thermometer.
- Heating: The apparatus is heated in a liquid bath. As the temperature rises, air trapped in the inverted capillary tube will expand and exit as a stream of bubbles.

- Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed, and the liquid is allowed to cool.
- Boiling Point Reading: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.^[9] At this point, the vapor pressure of the sample is equal to the atmospheric pressure.^[9]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the determination of the boiling and melting points of **3-Ethyl-2,2-dimethylhexane**.

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of melting and boiling points.

Conclusion

The boiling and melting points of **3-Ethyl-2,2-dimethylhexane** are key physical constants that are influenced by its branched molecular structure. Accurate determination of these properties through established experimental protocols is essential for the identification, characterization, and purity assessment of this compound. The methodologies outlined in this guide provide a framework for obtaining reliable and reproducible data, which is fundamental for research and development in the chemical sciences.

References

- **3-ethyl-2,2-dimethylhexane** - Stenutz. (n.d.).
- Determination of Melting points and Boiling points - Learning Space. (n.d.).
- **3-Ethyl-2,2-dimethylhexane** | C10H22 | CID 519760 - PubChem. (n.d.).
- Boiling Points - Concept - Jove. (2020, March 26).
- Determination of melting and boiling points. (n.d.).
- Melting point determination. (n.d.).
- Determination of the Melting and Boiling Points of Compounds. (2014, October 6). YouTube.
- Hexane, 3-ethyl-2,2-dimethyl- - NIST WebBook. (n.d.).
- **3-ethyl-2,2-dimethylhexane** - LookChem. (n.d.).
- 3-ethyl-2,2-dimethylpentane - Stenutz. (n.d.).
- What is the formula for **3-ethyl-2,2-dimethylhexane**? | Homework.Study.com. (n.d.).
- 3 ethyl 2 , 2 dimethyl hexane - Brainly.in. (2021, February 15).
- Alkane - Wikipedia. (n.d.).
- Organic chemistry – sOme Basic PrinciPles and Techniques - NCERT. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Alkane - Wikipedia [en.wikipedia.org]
- 2. 3-ethyl-2,2-dimethylhexane [chemicalbook.com]
- 3. 3-Ethyl-2,2-dimethylhexane | C10H22 | CID 519760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]
- 5. homework.study.com [homework.study.com]
- 6. alnoor.edu.iq [alnoor.edu.iq]
- 7. 3-ethyl-2,2-dimethylhexane [stenutz.eu]
- 8. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. youtube.com [youtube.com]
- To cite this document: BenchChem. [3-Ethyl-2,2-dimethylhexane boiling point and melting point]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12652332#3-ethyl-2-2-dimethylhexane-boiling-point-and-melting-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com